molecular formula C17H14NP B124867 Diphenyl-2-pyridylphosphine CAS No. 37943-90-1

Diphenyl-2-pyridylphosphine

Cat. No. B124867
CAS RN: 37943-90-1
M. Wt: 263.27 g/mol
InChI Key: SVABQOITNJTVNJ-UHFFFAOYSA-N
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Description

Diphenyl-2-pyridylphosphine is an organophosphorus compound with the formula P(C6H5)2(2-C5H4N). It is the most widely used mono-pyridylphosphine ligand . It may bind transition metals as monodentate or bidentate ligands .


Synthesis Analysis

Diphenyl-2-pyridylphosphine is prepared from 2-lithiopyridine with chlorodiphenylphosphine . It is an integral ligand in the Pd (II) catalyzed carbonylation of alkynes .


Molecular Structure Analysis

The molecular formula of Diphenyl-2-pyridylphosphine is C17H14NP . It behaves as a P-bound monodentate ligand, or a P,N-bound bidentate ligand .


Chemical Reactions Analysis

Diphenyl-2-pyridylphosphine is a sought-after ligand for its ability to relay protons to transition metals such as palladium (II) in homogeneous catalysis . It is also used in the Pd (II) catalyzed carbonylation of alkynes .


Physical And Chemical Properties Analysis

Diphenyl-2-pyridylphosphine is a white crystalline solid with a melting point of 85 °C and a boiling point of 163 °C . Its molar mass is 263.280 g·mol−1 .

Scientific Research Applications

Esterification Reactions

Diphenyl-2-pyridylphosphine has been utilized in the Mitsunobu esterification reaction, offering an advantage in isolating the desired ester. The phosphine oxide resulting from this reaction can be easily removed, indicating its potential for efficient organic synthesis processes (Camp & Jenkins, 1988).

Iridium Carbonyl Clusters Formation

In the formation of iridium carbonyl clusters, diphenyl-2-pyridylphosphine plays a significant role. It reacts with iridium complexes in specific conditions, contributing to the synthesis of [Ir4(CO)9(PPhxpyl3−x)3] type complexes. These have been characterized spectroscopically, emphasizing the phosphine's importance in organometallic chemistry (Wajda-Hermanowicz et al., 1990).

Palladium Complexes Synthesis

The reaction of diphenyl-2-pyridylphosphine with palladium(II) acetate has been studied, leading to the synthesis of palladium(I) dimer complexes. This research underscores the phosphine's role in creating novel palladium complexes with potential applications in catalysis and material science (Dervisi et al., 1998).

Rhodium Carbonyl Complexes

Diphenyl-2-pyridylphosphine has been characterized in acetylacetonato carbonyl rhodium(I) complexes. The study includes comparisons with other carbonyl complexes, suggesting its effectiveness in modifying the properties of rhodium-based compounds, which can be relevant in catalysis and material science (Purcell et al., 2013).

Atom Transfer Radical Polymerization

This phosphine ligand has been used in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate and styrene. It indicates the ligand's role in polymer science, particularly in controlling polymerization reactions for the synthesis of polymers with specific properties (Xue et al., 2007; Xue et al., 2009).

Ruthenium Complex Synthesis

The reaction of diphenyl-2-pyridylphosphine with ruthenium complexes has been studied, leading to the synthesis of various ruthenium complexes. These findings are significant for the development of new ruthenium-based catalysts and materials (Lalrempuia et al., 2004).

Oxidative Carbonylation Catalysis

In the synthesis of diphenyl carbonate by oxidative carbonylation of phenol, diphenyl-2-pyridylphosphine-based Pd dinuclear complexes have been used as catalysts. This underscores the phosphine's role in catalysis, particularly in processes relevant to industrial organic synthesis (Ishii et al., 1999).

Safety And Hazards

Diphenyl-2-pyridylphosphine is classified as having acute toxicity (oral, dermal, inhalation), category 4. It can cause skin irritation, eye irritation, and skin sensitization . It also has specific target organ toxicity – single exposure, category 3 .

properties

IUPAC Name

diphenyl(pyridin-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14NP/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVABQOITNJTVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347462
Record name Diphenyl-2-pyridylphosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Diphenyl-2-pyridylphosphine

CAS RN

37943-90-1
Record name 2-(Diphenylphosphino)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37943-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl-2-pyridylphosphine
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Record name Diphenyl-2-pyridylphosphine
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Record name Diphenyl-2-pyridylphosphine
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Record name DIPHENYL-2-PYRIDYLPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
351
Citations
T Oshiki, H Yamashita, K Sawada, M Utsunomiya… - …, 2005 - ACS Publications
… Here we describe new Ru(acac) 2 complexes having a diphenyl-2-pyridylphosphine (=PPh 2 py; 1) ligand that act as extremely active homogeneous catalysts for the hydration of nitriles…
Number of citations: 146 pubs.acs.org
PG Edwards, PD Newman, RP Tooze… - Journal of the …, 1998 - pubs.rsc.org
The stoichiometric reaction of diphenyl-2-pyridylphosphine (Ph2PC5H4N-2) and palladium(II) acetate afforded the palladium(I) dimer [Pd2(µ-Ph2PC5H4N)2(OAc)2] 1. Attempts to …
Number of citations: 19 pubs.rsc.org
M Kiankarimi, R Lowe, JR McCarthy, JP Whitten - Tetrahedron letters, 1999 - Elsevier
… We report an improved procedure for the Mitsunobu coupling reaction that uses the readily available reagents diphenyl-2-pyridylphosphine 2,3 and di-tert-butylazodicarboxylate 3 As …
Number of citations: 101 www.sciencedirect.com
A Dervisi, PG Edwards, PD Newman… - Journal of the Chemical …, 2000 - pubs.rsc.org
The zerovalent complexes Pd(Ph2Ppy)31 and Pd(Ph2Ppy)2(dba) 2, where Ph2Ppy is diphenyl-2-pyridylphosphine and dba = trans,trans-dibenzylideneacetone, have been synthesized …
Number of citations: 18 pubs.rsc.org
W Purcell, J Conradie, TT Chiweshe, JA Venter… - Journal of Molecular …, 2013 - Elsevier
… Different rhodium(I)/(III) diphenyl-2-pyridylphosphine complexes were isolated and successfully characterized. The [Rh(acac)(CO)(DPP)] (DPP = diphenyl-2-pyridylphosphine) complex …
Number of citations: 13 www.sciencedirect.com
Y Takahashi, N Murakami, K Fujita… - Dalton Transactions, 2009 - pubs.rsc.org
New homo- and hetero-dimetallic complexes bridged by diphenyl-2-pyridylphosphine and hydrides [(Cp*Ir)(μ-PPh2Py)(μ-H)2(MCp*)][OTf]n (3: M = Ir, n = 2; 4: M = Rh, n = 2; 5: M = Ru, n …
Number of citations: 15 pubs.rsc.org
P Das, M Borah, F Michaud, FY Pétillon… - Inorganica Chimica …, 2011 - Elsevier
… The presence of 3% of PPh 3 in the commercial diphenyl-2-pyridylphosphine induced the formation of very small amounts of the known [Fe(CO) 4 (PPh 3 )] complex (4) that was eluted …
Number of citations: 9 www.sciencedirect.com
P Kumar, AK Singh, M Yadav, P Li, SK Singh, Q Xu… - Inorganica Chimica …, 2011 - Elsevier
… With an objective of expanding the chemistry of diphenyl-2-pyridylphosphine (PPh 2 Py) and to develop hydrogenation catalysts based on hydrido-carbonyl ruthenium complexes …
Number of citations: 38 www.sciencedirect.com
R Lalrempuia, PJ Carroll, M Rao Kollipara - Journal of Chemical Sciences, 2004 - Springer
… Diphenyl-2-pyridylphosphine (PPh2Py) displays numerous ligating modes ranging from P … plexes where diphenyl 2-pyridylphosphine exhibits bonding modes through (i) P coordination […
Number of citations: 12 link.springer.com
J Nath, AK Guha, FT Edelmann, B Sarma… - Journal of …, 2023 - Taylor & Francis
The reaction of Cu(NO 3 ) 2 ·3H 2 O with a potentially bidentate P,N-donor ligand, diphenyl-2-pyridylphosphine (PPh 2 Py), in 1:2 molar ratio resulted in formation of a κ 2 N,O-chelated …
Number of citations: 2 www.tandfonline.com

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